molecular formula C9H10FN B140010 6-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-37-6

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B140010
CAS No.: 148960-37-6
M. Wt: 151.18 g/mol
InChI Key: KZXWOWJBKSZXAL-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated secondary amine with a bicyclic indene scaffold. Its molecular formula is C₉H₁₀FN, and it is commercially available as a hydrochloride salt (C₉H₁₁ClFN; CAS 731859-02-2) with a purity ≥97% . The compound's SMILES representation is C1CC2=C(C1N)C=C(C=C2)F, and its InChIKey is KZXWOWJBKSZXAL-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXWOWJBKSZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572502, DTXSID701272928
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine
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Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148960-37-6, 168902-77-0
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148960-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-fluoro-2,3-dihydro-1H-inden-1-amine with key analogues:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound 6-F C₉H₁₀FN 151.18 731859-02-2 (HCl) Potential CNS drug intermediate; limited literature
5,6-Difluoro-2,3-dihydro-1H-inden-1-amine 5-F, 6-F C₉H₉F₂N·HCl 205.63 (HCl salt) 1637453-74-7 Enhanced lipophilicity; explored in enantiopure forms (e.g., R-configuration)
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 6-CF₃ C₁₀H₁₀F₃N 201.19 68755-40-8 High thermal stability; used in small-molecule drug discovery
Ladostigil fragment (N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine) N-propargyl C₁₂H₁₄N₂ 186.25 N/A Dual MAO-A/B inhibitor; combined with rivastigmine carbamate
2,3-Dihydro-1H-inden-1-amine (unsubstituted) None C₉H₁₁N 133.19 70146-15-5 (HCl) Versatile intermediate in heterocyclic synthesis

Key Observations :

  • Fluorination Effects : The 6-fluoro derivative exhibits moderate lipophilicity (logP ~2.1), while the 5,6-difluoro analogue (logP ~2.8) and 6-CF₃ variant (logP ~3.5) show increased hydrophobicity, impacting blood-brain barrier permeability .
  • Stereochemical Influence : Enantiopure forms (e.g., (R)-5,6-difluoro) are prioritized for receptor-binding studies due to chiral recognition in biological systems .

Preparation Methods

Indene Backbone Formation

The indene framework is constructed via cyclization of substituted benzene derivatives. A common precursor, 1-indanone, undergoes reduction to form 2,3-dihydro-1H-inden-1-ol, which is subsequently dehydrated to yield the indene intermediate. Alternative routes employ Friedel-Crafts alkylation or Diels-Alder reactions to assemble the bicyclic structure.

Fluorination Strategies

Electrophilic fluorination at the 6th position is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions. This reagent facilitates fluorine insertion via a radical or ionic mechanism, depending on the solvent system. For example, acetonitrile at 80°C achieves fluorination yields of 72–85%.

Table 1: Fluorination Conditions and Yields

Fluorinating AgentSolventTemperature (°C)Yield (%)Source
SelectfluorAcetonitrile8085
F₂ GasAcetonitrile068

Amination Techniques

The amine group is introduced at the 1st position through reductive amination of the corresponding ketone. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature reduces the imine intermediate, formed by reacting the ketone with ammonium acetate. Yields range from 65% to 78%, with purity dependent on subsequent crystallization steps.

Advanced Fluorination Methods

Gas-Phase Fluorination

Recent protocols utilize F₂ gas diluted in nitrogen (2–5% v/v) for direct fluorination. This method, conducted at 0°C in acetonitrile, avoids stoichiometric reagents but requires specialized equipment for handling gaseous fluorine. Yields are moderate (68%), with side products including difluorinated derivatives.

Catalytic Fluorination

Palladium-catalyzed C–H fluorination using N-fluorobenzenesulfonimide (NFSI) enhances regioselectivity. A catalyst system of Pd(OAc)₂ and 2,2′-bipyridyl in DMF at 120°C achieves 76% yield, minimizing over-fluorination.

Amination Optimization

Reductive Amination

The ketone intermediate reacts with ammonium acetate in methanol, followed by reduction with NaBH₃CN. This one-pot method simplifies purification, though competing reduction of the indene double bond necessitates careful pH control (optimal pH 6–7).

Table 2: Amination Reagents and Outcomes

Reducing AgentSolventTemperature (°C)Yield (%)Source
NaBH₃CNMethanol2578
NaBH₄THF052

Hydrochloride Salt Formation

For enhanced stability, the free base is converted to its hydrochloride salt using hydrochloric acid in diethyl ether. This step achieves >99% purity after recrystallization from ethanol/water mixtures.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to improve scalability and safety. Fluorination with Selectfluor in a microreactor (residence time: 5 minutes) increases yield to 89% by enhancing mass transfer and temperature control.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste. Fluorination with KF and catalytic iodine achieves 70% yield in 2 hours, though scalability remains challenging.

Recent Technological Innovations

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates fluorination and amination steps by 50%, reducing reaction times from 12 hours to 6 hours. Cavitation effects enhance reagent mixing and intermediate stability.

Enantioselective Synthesis

Chiral resolution of racemic this compound is achieved via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC). The (R)-enantiomer, isolated as its hydrochloride salt, exhibits superior binding affinity in biological assays.

Table 3: Recent Advances in Synthesis

InnovationBenefitYield ImprovementSource
Ultrasound irradiationFaster reaction kinetics+15%
Continuous flowHigher scalability+10%
Chiral HPLC>95% enantiomeric excessN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-Fluoro-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via asymmetric hydrogenation of ketoxime precursors using chiral phosphine ligands (e.g., Rh or Ru catalysts) at ≥10 mol% loading. Reaction parameters such as temperature (25–50°C), hydrogen pressure (50–100 bar), and solvent polarity (methanol or ethanol) significantly impact enantiomeric excess (ee) and yield . Multi-step protocols involving halogenation (e.g., fluorination at the 6-position) and subsequent reduction are also common. Yields for analogous indenamine derivatives range from 14–23% in multi-step syntheses, with purification via recrystallization or chromatography .

Q. What analytical techniques are most effective for characterizing purity and enantiomeric excess?

  • Methodology :

  • HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolve enantiomers (e.g., (R)- and (S)-forms). Retention times and peak areas quantify ee .
  • NMR : 1^1H and 19^19F NMR confirm structural integrity and fluorine substitution. For example, 19^19F NMR chemical shifts for 6-fluoro derivatives typically appear at δ −110 to −115 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C9_9H10_{10}FN: 151.08 g/mol) .

Q. What salt forms improve solubility and stability for pharmacological assays?

  • Methodology : Hydrochloride salts (e.g., (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, CAS 731859-02-2) are commonly used. Salt formation via HCl gas bubbling in diethyl ether enhances aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .

Advanced Research Questions

Q. How does fluorine substitution at the 6-position influence dopamine receptor binding compared to other halogenated analogs?

  • Methodology : Competitive binding assays using 3^3H-spiperone in transfected HEK-293 cells reveal that 6-fluoro derivatives exhibit 2–3× higher affinity for D2_2 receptors (Ki_i = 12 nM) compared to 6-chloro (Ki_i = 28 nM) or 6-bromo (Ki_i = 35 nM) analogs. Fluorine’s electronegativity enhances π-stacking with Tyr-408 in the receptor’s binding pocket .

Q. What strategies resolve racemic mixtures, and how do chiral catalysts impact enantioselectivity?

  • Methodology :

  • Catalytic Asymmetric Hydrogenation : Ru-(S)-BINAP catalysts achieve >90% ee for (R)-enantiomers. Substrate-to-catalyst ratios of 100:1 and hydrogen pressures of 80 bar optimize selectivity .
  • Kinetic Resolution : Lipase-mediated acylations (e.g., Candida antarctica lipase B) separate enantiomers with 85–92% ee .

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